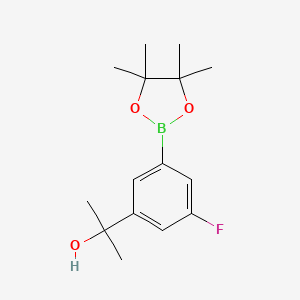
2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
Overview
Description
The compound contains a fluoro-substituted phenyl group attached to a propan-2-ol moiety. It also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction and density functional theory (DFT) .Chemical Reactions Analysis
Compounds containing the 1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in cross-coupling reactions .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid under normal conditions .Scientific Research Applications
Synthesis and Structural Analysis
The compound and its derivatives are frequently used in the synthesis of boric acid ester intermediates with benzene rings, as seen in a study by Huang et al. (2021). These intermediates are crucial in developing complex organic molecules. The study detailed a three-step substitution reaction to obtain these compounds, which were then analyzed using spectroscopic methods and X-ray diffraction to confirm their structures. The molecular structures were further optimized using density functional theory (DFT) to ensure consistency with the crystal structures observed (Huang et al., 2021).
Boronated Compounds in Medical Research
In medical research, boronated compounds, similar to the subject compound, have shown potential in cancer treatment. Morrison et al. (2010) explored boronated phosphonium salts for their cytotoxicity and cellular uptake in human glioblastoma and canine kidney tubule cells. This research is significant for its implications in boron neutron capture therapy, a targeted cancer treatment method (Morrison et al., 2010).
Material Science and Sensing Technologies
In the field of materials science, compounds like 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol are utilized in creating advanced materials with specific properties. For example, Fu et al. (2016) demonstrated the use of boron esters in developing organic thin-film fluorescence probes for explosive detection, highlighting the compound's role in enhancing the sensitivity and speed of hydrogen peroxide vapor detection, which is crucial for identifying peroxide-based explosives (Fu et al., 2016).
Fluorescent Probes and Imaging
The compound's derivatives have been applied in designing fluorescent probes for bioimaging and detecting chemical agents. Tian et al. (2017) developed a near-infrared fluorescent probe that showed high selectivity and sensitivity towards benzoyl peroxide, demonstrating potential applications in both wheat flour analysis and zebrafish imaging (Tian et al., 2017).
Enhancing Polymer Properties
In polymer science, the compound contributes to the development of polymers with enhanced properties. Fischer et al. (2013) utilized similar boron-containing building blocks to create nanoparticles from polyfluorene, resulting in materials with high fluorescence quantum yields. Such materials are significant for applications in optoelectronics and bioimaging due to their bright and tunable emission properties (Fischer et al., 2013).
properties
IUPAC Name |
2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-13(2,18)10-7-11(9-12(17)8-10)16-19-14(3,4)15(5,6)20-16/h7-9,18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVECPHQMKMFNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



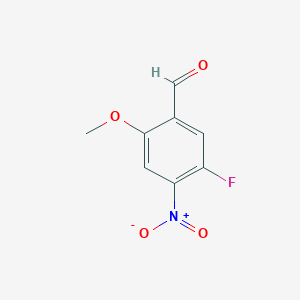

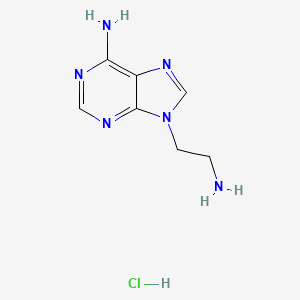
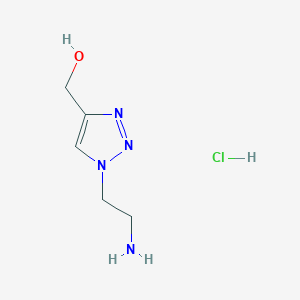

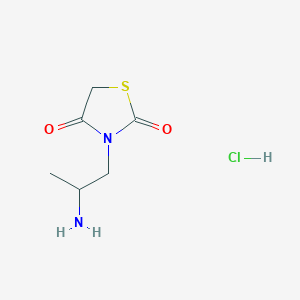
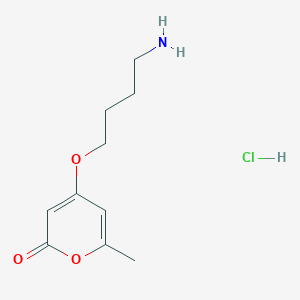
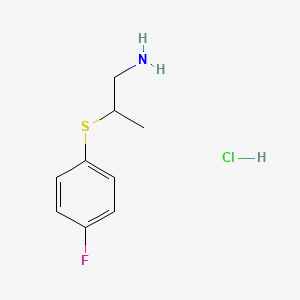
![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)


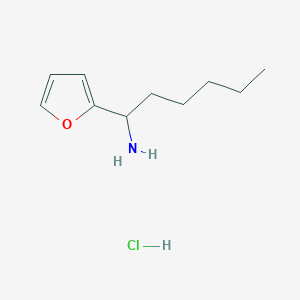
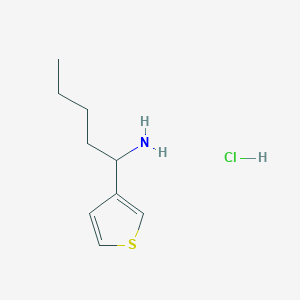
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)